[(Z)-2-ethylhex-2-enyl] acetate [(Z)-2-ethylhex-2-enyl] acetate
Brand Name: Vulcanchem
CAS No.: 53735-55-0
VCID: VC18716637
InChI: InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7-
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

[(Z)-2-ethylhex-2-enyl] acetate

CAS No.: 53735-55-0

Cat. No.: VC18716637

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

[(Z)-2-ethylhex-2-enyl] acetate - 53735-55-0

Specification

CAS No. 53735-55-0
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name [(Z)-2-ethylhex-2-enyl] acetate
Standard InChI InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7-
Standard InChI Key MUSLRNLXBQWGCV-YFHOEESVSA-N
Isomeric SMILES CCC/C=C(/CC)\COC(=O)C
Canonical SMILES CCCC=C(CC)COC(=O)C

Introduction

[(Z)-2-ethylhex-2-enyl] acetate is an organic compound belonging to the class of esters, specifically derived from 2-ethylhex-2-enol and acetic acid. This compound is characterized by its distinct structural features, including a double bond and an acetate functional group, which contribute to its unique chemical properties and applications.

Synthesis Methods

The synthesis of [(Z)-2-ethylhex-2-enyl] acetate typically involves the esterification of 2-ethylhex-2-enol with acetic acid or acetic anhydride. The reaction conditions often include heating under reflux to promote the reaction while removing water to shift the equilibrium towards product formation. Monitoring can be done using techniques such as gas chromatography.

Applications and Uses

[(Z)-2-ethylhex-2-enyl] acetate finds applications in various fields, primarily due to its pleasant odor. It is used in the fragrance and flavor industries, contributing to the fruity or floral scents perceived by consumers. Its unique properties make it valuable in both industrial and consumer products.

Biological Interactions and Potential Therapeutic Applications

Research indicates that [(Z)-2-ethylhex-2-enyl] acetate may interact with biomolecules, though specific biological effects are still under investigation. Its geometric isomerism could influence binding affinity and specificity toward various enzymes and receptors. Preliminary studies suggest potential therapeutic applications, although more research is needed to fully understand its biological activity.

Comparison with Similar Compounds

[(Z)-2-ethylhex-2-enyl] acetate shares structural similarities with other compounds but is distinct due to its specific geometric configuration. For example, (Z)-hex-2-enyl acetate has a similar structure but a different carbon chain length and molecular weight (142.20 g/mol) . The uniqueness of [(Z)-2-ethylhex-2-enyl] acetate lies in its specific geometric configuration, which influences its reactivity, stability, and interactions compared to these similar compounds.

Compound NameStructureKey Features
(Z)-1-chloro-2-ethyl-1,3-butadieneC8H10ClContains chlorine; different reactivity
(E)-2-buteneC4H8Simplest alkene; no functional groups
(Z)-2-buteneC4H8Geometric isomer; similar structure
(Z)-2-ethylhex-2-enoylic acidC8H14O2Contains carboxylic acid functionality
(E)-3-methylpent-3-enyl acetateC8H14O2Ester functional group; different carbon chain

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator